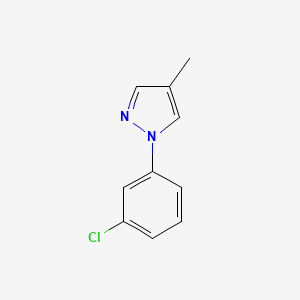

1-(3-chlorophenyl)-4-methyl-1H-pyrazole

Description

Contextualization within the Broader Field of Pyrazole (B372694) Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form the core of a wide array of synthetic and naturally occurring molecules. evitachem.comnih.govglobalresearchonline.net The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. evitachem.commdpi.com These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others. nih.govglobalresearchonline.net The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity. The subject of this article, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole, is a specific example of a disubstituted pyrazole, featuring a 3-chlorophenyl group at the N1 position and a methyl group at the C4 position of the pyrazole ring.

Overview of Research Significance and Academic Interest in the Chemical Compound

The academic interest in this compound and its analogues stems from the established biological importance of substituted pyrazoles. The introduction of a chlorophenyl group is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Similarly, the methyl group can influence the molecule's conformation and interaction with target proteins.

Research into related structures suggests potential applications for this class of compounds. For instance, various 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and have demonstrated notable antifungal and antitubercular activities. nih.gov Furthermore, other pyrazole derivatives incorporating a chlorophenyl moiety have been investigated for their potential as antitumor agents. researchgate.net While direct and extensive research on this compound is not widely published, the consistent biological activity observed in structurally similar compounds provides a strong rationale for its scientific investigation. The primary focus of academic inquiry is to synthesize this compound, characterize its physicochemical properties, and explore its potential in various biological assays.

Scope and Objectives of Scientific Inquiry Pertaining to this compound

The scientific investigation of this compound is guided by several key objectives:

Synthesis and Optimization: A primary goal is to develop efficient and regioselective synthetic routes to obtain the compound in high yield and purity. This involves exploring different reaction conditions and starting materials.

Structural Characterization: A crucial aspect of the research is the unambiguous confirmation of the compound's structure. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In some cases, X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice. iucr.orgresearchgate.netnih.gov

Evaluation of Biological Activity: A significant driver of research is the screening of the compound for a range of biological activities. Based on the activities of related pyrazoles, this could include antifungal, antibacterial, anticancer, and anti-inflammatory assays. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers can elucidate the relationship between the compound's structure and its biological activity. This knowledge is vital for the rational design of more potent and selective molecules.

The table below provides a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.64 g/mol |

| CAS Number | 154396-09-5 |

| Canonical SMILES | CC1=CN(N=C1)C2=CC(=CC=C2)Cl |

| InChI Key | NGSXKQICBZZDPW-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSXKQICBZZDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 3 Chlorophenyl 4 Methyl 1h Pyrazole

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. ias.ac.in For 1-(3-chlorophenyl)-4-methyl-1H-pyrazole, the analysis suggests two primary disconnection strategies.

The first and most common disconnection is at the N1-Aryl bond. This C-N bond break leads to two key synthons: the 4-methyl-1H-pyrazole ring and a 3-chlorophenyl synthon. The corresponding chemical reagents for these synthons would be 4-methyl-1H-pyrazole and an activated 3-chlorobenzene derivative, such as 1-chloro-3-iodobenzene (B1293798) or 3-chlorophenylboronic acid. This approach falls under the category of N-arylation reactions. nih.govorganic-chemistry.org

A second logical disconnection involves breaking the bonds forming the pyrazole (B372694) ring itself. This approach, known as de novo synthesis, deconstructs the heterocyclic core. The most established method for this is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgnih.gov In this case, the retrosynthetic precursors would be (3-chlorophenyl)hydrazine (B1595953) and a four-carbon carbonyl compound bearing a methyl group at the appropriate position, such as 2-methylmalondialdehyde or its synthetic equivalent.

These two fundamental approaches, N-arylation of a pre-existing pyrazole ring and the construction of the pyrazole ring with the aryl substituent already in place, form the basis for the established synthetic routes to this compound.

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through two well-established strategies, each with distinct advantages and challenges.

Pyrazole Ring Formation Methodologies

The construction of the pyrazole ring, with the 1-(3-chlorophenyl) moiety incorporated from the start, is a classic and widely used approach. The Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation reaction between a β-diketone and a hydrazine derivative. wikipedia.orgnih.gov

To synthesize the target molecule, (3-chlorophenyl)hydrazine is reacted with a suitable 1,3-dicarbonyl compound, such as 2-methyl-3-oxobutanal or a related precursor. A significant challenge in this methodology is controlling the regioselectivity. The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to a mixture of two constitutional isomers. nih.govmdpi.com The reaction conditions, including solvent and pH, can influence the isomeric ratio. For instance, reactions in N,N-dimethylacetamide have been shown to provide good yields and high regioselectivity for the synthesis of 1-aryl-substituted pyrazoles at room temperature. organic-chemistry.org

Variations of this method include the reaction of hydrazines with α,β-unsaturated ketones or aldehydes, which proceed via a pyrazoline intermediate that is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.com

Table 1: Comparison of General Pyrazole Synthesis Conditions

| Precursors | Catalyst/Reagent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone, Hydrazine | None | N,N-Dimethylacetamide | Room Temperature | Good yields, high regioselectivity | organic-chemistry.org |

| Ketone, Acid Chloride, Hydrazine | In situ diketone formation | Not specified | Not specified | Fast, general synthesis | mdpi.com |

| α,β-Unsaturated Aldehyde, Hydrazine | None | Not specified | Not specified | Pyrazole formation after dehydrogenation | wikipedia.org |

N-Arylation Approaches for the Chemical Compound

This strategy involves the coupling of a pre-formed 4-methyl-1H-pyrazole ring with a 3-chlorophenyl group. This is a powerful late-stage functionalization approach that avoids the regioselectivity issues inherent in some ring-formation methodologies. nih.gov Two primary catalytic systems are employed for this transformation: copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann condensation is a classic method that uses a stoichiometric or catalytic amount of copper to promote the coupling of an aryl halide with an N-H bond. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents. wikipedia.org Modern variations have been developed using copper(I) salts and various ligands, such as L-proline, which allow the reaction to proceed at lower temperatures (80-90°C). researchgate.net

The Buchwald-Hartwig amination is a more contemporary palladium-catalyzed cross-coupling reaction. organic-chemistry.org It is often preferred due to its milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the traditional Ullmann reaction. youtube.com The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with the amine (4-methyl-1H-pyrazole) and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com The choice of phosphine (B1218219) ligand is critical to the success and efficiency of the reaction. youtube.comnih.gov

Table 2: Comparison of N-Arylation Methodologies for Pyrazoles

| Reaction Name | Catalyst System | Typical Substrates | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (metal or salts, e.g., CuI, Cu2O) | Aryl Iodides, Aryl Bromides | High temperatures, polar solvents; Milder conditions with ligands (e.g., L-proline) | Classic method; Can require harsh conditions, moderate yields | wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd2(dba)3) with phosphine ligands (e.g., BrettPhos) | Aryl Chlorides, Bromides, Iodides, Triflates | Milder temperatures, various solvents | High yields, broad scope, milder conditions; Catalyst cost/sensitivity | nih.govorganic-chemistry.org |

Development of Novel Synthetic Pathways and Reagents for the Chemical Compound

One area of development is the use of multi-component reactions, where three or more reactants are combined in a single step to form the product. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide has been developed to produce polysubstituted pyrazoles, showcasing a highly convergent approach. organic-chemistry.org One-pot procedures that combine several synthetic steps without isolating intermediates are also gaining traction. For example, a method for synthesizing 3,5-disubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride involves the in situ formation of a pyrazoline followed by oxidation. organic-chemistry.orgacs.org

The development of novel reagents also plays a crucial role. The use of trichloromethyl enones as starting materials has enabled a regiocontrolled synthesis of 1-substituted pyrazoles. acs.org The selectivity between the 1,3- and 1,5-regioisomers was found to be dependent on whether arylhydrazine hydrochlorides or the corresponding free hydrazines were used. acs.org Furthermore, the Chan-Lam coupling reaction, which uses arylboronic acids instead of aryl halides, represents a significant evolution of the Ullmann-type reaction, often proceeding under much milder, open-air conditions catalyzed by copper salts. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Catalyst Design and Application in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, and significant efforts are directed toward creating more sustainable catalysts for both pyrazole ring formation and N-arylation reactions.

A key trend is the development of highly efficient catalytic systems that function at very low loadings, which minimizes the amount of residual metal in the final product and reduces costs. For the Buchwald-Hartwig amination, the design of sophisticated phosphine ligands has enabled palladium catalyst loadings to be dramatically reduced, in some cases to parts-per-million levels for highly reactive substrates. nih.gov

There is also a move towards replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as copper and iron. nih.govresearchgate.net The revitalization of the copper-catalyzed Ullmann coupling with new ligand systems that promote high efficiency under milder conditions is a prime example. mdpi.com The development of nanocrystalline copper(II) oxide (CuO-NPs) as a catalyst for Ullmann etherification demonstrates a recyclable and efficient catalytic system. mdpi.com Such heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. mdpi.com

The choice of solvent is another critical factor. The development of catalytic systems that are effective in greener solvents like water or ethanol (B145695), or under solvent-free conditions, significantly enhances the sustainability of the synthesis. mdpi.com For instance, copper-catalyzed N-arylation of heterocycles has been successfully performed using potassium aryltrifluoroborates in water. researchgate.net These advancements in catalyst design are pivotal in transforming the synthesis of molecules like this compound into a more economically and environmentally sustainable process.

Solvent Optimization for Environmentally Benign Processes

The transition towards sustainable chemical manufacturing has placed a strong emphasis on minimizing the environmental impact of synthetic processes. researchgate.net Traditional methods for pyrazole synthesis often rely on volatile and toxic organic solvents. researchgate.net Consequently, significant research has focused on developing greener alternatives that reduce waste, energy consumption, and the use of hazardous materials. researchgate.netjetir.org

Environmentally benign approaches for pyrazole synthesis that are applicable to this compound include:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Multicomponent reactions in water have proven effective for synthesizing pyrazole derivatives, often with the aid of catalysts to facilitate the reaction. researchgate.netresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, often referred to as neat or solid-state synthesis, represents a highly green methodology. rsc.org These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of acid, or by using microwave irradiation. researchgate.netnih.gov Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and improve yields. nih.gov

Alternative Green Solvents: When a solvent is necessary, the use of renewable and less toxic options like ethanol is preferred. For instance, the Knorr pyrazole synthesis has been successfully carried out using ethanol as a renewable solvent in the presence of a green catalyst like ammonium (B1175870) chloride. jetir.org

The choice of solvent can significantly influence reaction efficiency, yield, and ease of product isolation. The table below compares conventional solvents with greener alternatives for pyrazole synthesis.

Table 1: Comparison of Conventional and Green Solvents for Pyrazole Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Dichloromethane, DMF, Toluene | Good solubility for many reactants | Toxic, volatile, difficult to dispose of |

| Green | Water, Ethanol, Ionic Liquids | Low toxicity, safer, renewable sources | May have lower solubility for nonpolar reactants, may require catalyst |

| Solvent-Free | Neat, Solid-State Grinding | Eliminates solvent waste, high atom economy | Limited to certain reaction types, potential for localized heating |

Synthetic Modifications and Derivatization of the this compound Scaffold

The this compound core possesses two key regions for chemical modification: the pyrazole ring and the chlorophenyl moiety. This allows for the systematic tuning of the molecule's steric and electronic properties. mdpi.com

The pyrazole ring's reactivity allows for the introduction of various substituents, primarily at the C5 position, which is the most electronically favorable site for electrophilic attack in 1,4-disubstituted pyrazoles.

Formylation: The Vilsmeier-Haack reaction is a standard method to introduce a formyl group (-CHO) onto the pyrazole ring, typically at the C5 position. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The resulting pyrazole-carbaldehyde is a versatile intermediate for further modifications. A similar compound, 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, highlights the applicability of this method to related structures. sigmaaldrich.com

Halogenation: The C5 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-pyrazole can then participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Nitration: Introduction of a nitro group (-NO₂) at the C5 position can be achieved using standard nitrating agents. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation.

Carboxylation: The pyrazole ring can be carboxylated to introduce a carboxylic acid group, often after lithiation. For example, derivatives like N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have been synthesized, demonstrating that carboxamide functionalities can be readily incorporated. nih.gov

Table 2: Common Derivatization Reactions on the Pyrazole Ring

| Reaction | Reagents | Position | Resulting Functional Group |

|---|---|---|---|

| Formylation | POCl₃, DMF | C5 | Aldehyde (-CHO) |

| Halogenation | NBS, NCS | C5 | Halogen (-Br, -Cl) |

| Nitration | HNO₃/H₂SO₄ | C5 | Nitro (-NO₂) |

| Carboxylation | n-BuLi, then CO₂ | C5 | Carboxylic Acid (-COOH) |

The chlorine atom on the phenyl ring is a key functional handle for modification, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space around the core scaffold.

Suzuki Coupling: The chlorine atom can be replaced with various aryl, heteroaryl, or alkyl groups using a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a robust method for creating C-C bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chlorophenyl ring with primary or secondary amines. This is a powerful tool for introducing diverse amine functionalities.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chlorophenyl ring and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. The resulting alkyne can be further modified.

Cyanation: The chloro group can be displaced by a cyanide group (e.g., using Zn(CN)₂ or CuCN with a palladium catalyst) to form a nitrile. The nitrile group is a versatile synthon that can be hydrolyzed to a carboxylic acid or reduced to an amine. The synthesis of related compounds like 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile demonstrates the compatibility of the pyrazole scaffold with cyano groups. sigmaaldrich.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity, which is essential for both laboratory-scale research and potential industrial production. atlantis-press.com Key parameters that can be adjusted include the catalyst, solvent, temperature, and reaction time. researchgate.net

For the synthesis of N-aryl pyrazoles, which is the class of compounds this compound belongs to, the condensation between a substituted hydrazine (e.g., 3-chlorophenylhydrazine) and a β-dicarbonyl compound is a common route. nih.gov The optimization of this type of reaction often involves screening several variables.

Catalyst: While many pyrazole syntheses can proceed thermally, catalysis can significantly improve rates and yields. Both acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) and metal catalysts (e.g., copper, nickel, zinc oxide nanoparticles) have been employed. researchgate.netrsc.orgorganic-chemistry.org For greener processes, heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. researchgate.netjchemlett.com

Solvent and Temperature: As discussed in section 2.4.2, the choice of solvent is crucial. The reaction temperature is also a key variable. While some reactions proceed well at room temperature, others require heating or reflux to go to completion. acs.org A temperature-controlled approach has been shown to allow for the divergent synthesis of different pyrazole products from the same starting materials. nih.gov

Base: In many pyrazole syntheses, particularly those involving cross-coupling or cycloaddition, the choice of base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) can have a profound effect on the reaction's success and regioselectivity. acs.orgacs.org

The following table illustrates a hypothetical optimization study for a pyrazole synthesis, based on literature reports for analogous reactions.

Table 3: Optimization of Reaction Conditions for a Generic N-Aryl Pyrazole Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | None | None | Ethanol | 80 | 24 | 45 |

| 2 | H₂SO₄ (cat.) | None | Ethanol | 80 | 12 | 65 |

| 3 | CuI (10) | K₂CO₃ | DMF | 100 | 8 | 78 |

| 4 | ZnO NPs | None | Water | 90 | 6 | 85 |

This table is a representative example based on general findings in pyrazole synthesis literature. researchgate.netrsc.orgnih.gov

Computational and Theoretical Investigations of 1 3 Chlorophenyl 4 Methyl 1h Pyrazole

Quantum Chemical Calculations on the Electronic Structure of the Chemical Compound

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies on 1-(3-chlorophenyl)-4-methyl-1H-pyrazole have been identified in the searched scientific literature. DFT is a common method to investigate the electronic structure and properties of molecules, and such a study would typically provide insights into the optimized geometry, electronic energies, and reactivity descriptors. For related pyrazole (B372694) compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to analyze molecular structures and vibrational frequencies. However, without a dedicated study, specific data for this compound remains unavailable.

Molecular Orbital Analysis and Electrostatic Potential Maps

Detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, for this compound are not available in published research. Similarly, molecular electrostatic potential (MEP) maps, which are crucial for understanding electrophilic and nucleophilic sites, have not been specifically reported for this compound. For other substituted pyrazoles, FMO and MESP analyses have been used to understand their chemical reactivity.

Conformational Analysis and Energy Landscapes of the Chemical Compound

A formal conformational analysis to determine the most stable conformers and the energy landscapes of this compound has not been documented. Such an analysis would involve systematically rotating the bonds between the phenyl and pyrazole rings to identify low-energy structures. The dihedral angle between the phenyl and pyrazole rings is a key parameter in the conformation of this class of compounds. For instance, in a related compound, ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the dihedral angle between the benzene (B151609) and pyrazole rings is reported as 35.08 (10)°.

Molecular Dynamics Simulations to Elucidate Solution Behavior and Interactions

There are no published molecular dynamics (MD) simulations that specifically investigate the behavior of this compound in solution. MD simulations are valuable for understanding the dynamic nature of molecules, their interactions with solvent molecules, and for exploring their conformational flexibility over time. Studies on other pyrazole derivatives have utilized MD simulations to explore binding modes with biological targets.

In Silico Prediction of Spectroscopic Signatures for the Chemical Compound

Computational predictions of spectroscopic signatures such as NMR, IR, and UV-Vis for this compound are not available in the scientific literature. Such in silico predictions are often performed alongside experimental characterization to aid in the assignment of spectral features. For example, in a study on a different pyrazole derivative, theoretical IR spectra were compared with experimental data to confirm vibrational assignments.

Computational Mechanistic Studies of Reactions Involving this compound

No computational studies on the reaction mechanisms involving this compound have been found. These studies would provide valuable insights into the transition states, activation energies, and reaction pathways for the synthesis or transformation of this compound. Mechanistic studies have been performed for the synthesis of other substituted pyrazoles, for instance, in the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Computational methods, particularly molecular docking and binding affinity predictions, are powerful tools in drug discovery and development. These in silico techniques allow for the investigation of how a ligand, such as this compound, might interact with a biological target at the molecular level. This approach can predict the binding orientation, affinity, and the key intermolecular interactions that stabilize the ligand-target complex, thereby providing insights into the compound's potential biological activity.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of numerous computational investigations against various biological targets. These studies highlight the potential of the pyrazole scaffold in interacting with key proteins involved in a range of diseases.

For instance, molecular docking studies on other pyrazole derivatives have revealed their potential as inhibitors of several important enzymes. Pyrazole-containing compounds have been docked against protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.gov These studies have shown that the pyrazole core can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases. nih.gov

Furthermore, other research has explored the interaction of pyrazole derivatives with targets such as tubulin, which is essential for cell division and a key target for anticancer drugs. The substituted phenyl rings and other functional groups on the pyrazole core play a significant role in anchoring the molecule within the binding pocket of these proteins.

In the context of this compound, a hypothetical molecular docking study would involve preparing the 3D structure of the compound and docking it into the active site of a selected biological target. The binding energy, typically calculated in kcal/mol, would provide an estimate of the binding affinity. A lower binding energy generally suggests a more stable complex and potentially higher inhibitory activity. The analysis of the docked pose would reveal specific interactions, such as:

Hydrogen bonds: The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while any N-H groups could be donors.

Hydrophobic interactions: The chlorophenyl and methyl groups are expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic pyrazole and chlorophenyl rings could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen bonds: The chlorine atom on the phenyl ring could participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Given the structural features of this compound, potential biological targets for investigation could include, but are not limited to, various kinases, cyclooxygenases (COXs), and other enzymes where substituted pyrazoles have shown inhibitory activity. A systematic virtual screening of this compound against a library of biological targets could help in identifying potential new applications.

While experimental validation is essential, the insights gained from such computational studies are invaluable for guiding the synthesis of more potent and selective analogs, and for elucidating the mechanism of action at a molecular level. The absence of specific published docking studies for this compound represents a research gap and an opportunity for future investigations to explore its therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chlorophenyl 4 Methyl 1h Pyrazole Derivatives

Rational Design and Synthesis of Analogues for SAR Exploration

The exploration of the structure-activity relationship (SAR) for 1-(3-chlorophenyl)-4-methyl-1H-pyrazole derivatives is fundamentally reliant on the rational design and synthesis of a diverse library of analogues. The primary synthetic route to access the pyrazole (B372694) core is the cyclocondensation reaction between a substituted hydrazine (B178648) and a 1,3-dicarbonyl compound or its synthetic equivalent. unjani.ac.id

To generate analogues of the target compound, chemists systematically vary the substitution patterns on both the phenylhydrazine (B124118) and the dicarbonyl precursors. For instance, to probe the importance of the 3-chloro substituent on the phenyl ring, analogues with fluoro, bromo, or methoxy (B1213986) groups at this position, or with the chloro group shifted to the 2- or 4-position, are synthesized. Similarly, the significance of the 4-methyl group on the pyrazole ring is investigated by synthesizing analogues with different alkyl groups (ethyl, propyl) or by replacing it with other functional groups. nih.gov

A common strategy involves the one-pot, three-component reaction of a phenylhydrazine, a β-ketoester, and an aldehyde, which allows for the rapid generation of a diverse set of pyrazole derivatives. researchgate.netunjani.ac.id For example, 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles have been rationally designed and synthesized in a series of 53 analogues to explore their potential as xanthine (B1682287) oxidase inhibitors. nih.govnih.gov The synthesis of pyrazole-4-carbaldehyde derivatives, which serve as versatile intermediates for further elaboration, is often achieved through the Vilsmeier-Haack reaction on hydrazones. izaiwen.cn These synthetic strategies provide the necessary chemical tools to build a comprehensive library of compounds for rigorous SAR evaluation.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrazole and the phenyl rings. Variations in these substituents can profoundly influence the compound's electronic, steric, and lipophilic properties, which in turn dictate its interaction with biological targets.

Electronic Effects on Receptor Binding and Enzyme Inhibition

The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, play a critical role in modulating biological activity. These effects can alter the electron density of the pyrazole and phenyl rings, influencing pKa, hydrogen bonding capability, and the strength of interactions with amino acid residues in a receptor's binding pocket.

For example, in a series of pyrazole carboxamides developed as potential fungicides targeting the enzyme succinate (B1194679) dehydrogenase (SDH), the introduction of electron-withdrawing groups on the phenyl ring was found to be crucial for activity. researchgate.net A study of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues revealed that specific substitutions led to potent antitumor activity. The table below shows the growth inhibition percentage for selected compounds against a leukemia cell line, highlighting the impact of different substituents. rsc.org

| Compound | Substituent (R) | Leukemia Cell Line Growth Inhibition % |

| 7a | 4-chlorophenyl | 85.39 |

| 7b | 4-methoxyphenyl | 48.77 |

| 7c | 4-methylphenyl | 68.31 |

| 9 | 2-thienyl | 76.53 |

| 14 | 4-chlorophenyl (thiosemicarbazide derivative) | 99.99 |

| Data sourced from a study on antitumor agents and adapted to illustrate electronic effects. rsc.org |

The data suggests that the electronic nature of the substituent on the appended ring system significantly modulates the compound's efficacy. The strong electron-withdrawing nature of the 4-chlorophenyl group in compound 7a and the modification in compound 14 result in superior activity compared to the electron-donating methoxy group in 7b . rsc.org

Steric and Lipophilicity Contributions to Bioactivity

Steric bulk and lipophilicity (hydrophobicity) are critical determinants of a molecule's ability to fit into a binding site and traverse biological membranes. The size, shape, and flexibility of substituents govern the steric compatibility with the target protein. Lipophilicity, often quantified as logP, influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as hydrophobic interactions with the target.

In a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) evaluated for antioxidant activity, the substituents on the arylmethylene bridge demonstrated a clear impact on potency. researchgate.net

| Compound | Substituent (R) | Antioxidant Activity IC50 (µM) |

| 3b | H | 9.9 |

| 3c | 2-Cl | 20.9 |

| 3d | 4-Cl | 8.8 |

| 3h | 4-Br | 8.5 |

| 3i | 4-NO2 | 6.2 |

| 3k | 4-OCH3 | 11.2 |

| Data adapted from a study on bispyrazole antioxidants. researchgate.net |

The data illustrates that a bulky chloro group in the ortho position (3c ) is detrimental to activity, likely due to steric hindrance, whereas a chloro or bromo group in the para position (3d , 3h ) maintains or slightly improves activity compared to the unsubstituted compound (3b ). The highly electron-withdrawing nitro group at the para position (3i ) yields the most potent compound in the series, suggesting a combination of favorable electronic and steric/lipophilic properties. researchgate.net The electron-donating methoxy group (3k ) results in reduced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

While specific QSAR models exclusively for the this compound series are not prominently available in public literature, the methodology is widely applied to related pyrazole derivatives to guide drug and pesticide discovery. taylorfrancis.com QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development and Validation of Predictive QSAR Models

The development of a robust QSAR model for the this compound series would follow a well-established workflow:

Data Set Assembly: A series of analogues with a wide range of structural diversity and biological activity (e.g., IC50 or EC50 values) would be compiled. The data is typically divided into a training set for model generation and a test set for external validation. nih.govacs.org

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA - Comparative Molecular Field Analysis). shd-pub.org.rs

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net For example, a recent QSAR study on pyrazole carboxamide derivatives as antifungals against R. solani resulted in a validated MLR model with strong predictive power (R² = 0.89, Q² = 0.79). unjani.ac.idunjani.ac.id The equation often takes the form: log(1/IC50) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Validation: The model's statistical significance and predictive ability are rigorously validated. Key metrics include the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q² or R²cv), and the correlation coefficient for the external test set (R²pred). A robust and predictive model will have high values for these metrics, ensuring it is not a result of chance correlation. unjani.ac.idacs.org

Such a model for the this compound series would allow for the virtual screening of novel, un-synthesized analogues and prioritize the most promising candidates for synthesis, thereby saving time and resources. unjani.ac.id

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR and QSAR studies are the cornerstone of lead optimization. The goal is to modify a promising lead compound, such as a derivative of this compound with initial activity, to enhance its potency, selectivity, and pharmacokinetic properties.

Based on the SAR data, chemists can identify key "hotspots" on the molecule where modifications are likely to improve activity. For instance, if the SAR data indicates that a small, electron-withdrawing group is preferred at the 4-position of the phenyl ring, optimization efforts will focus on substituents like fluorine, chlorine, or a cyano group at that position. Conversely, if bulky groups at a certain position are found to decrease activity, that area will be avoided. researchgate.net

3D-QSAR models provide even more specific guidance. The contour maps generated from CoMFA/CoMSIA studies highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to activity. acs.orgshd-pub.org.rs For example, a 3D-QSAR study on pyrazole derivatives as succinate dehydrogenase inhibitors guided the design of a new compound, B5, which showed significantly better enzyme inhibition (IC50 = 0.12 µM) than the commercial fungicide fluxapyroxad (B1673505) (IC50 = 0.35 µM). acs.org

Lead optimization also addresses liabilities such as poor solubility or metabolic instability. If a compound is rapidly metabolized, SAR can help identify the metabolic soft spot (e.g., an unsubstituted phenyl ring), which can then be blocked with a group like fluorine to improve its metabolic half-life. These iterative cycles of design, synthesis, and testing, all guided by SAR and QSAR principles, are essential for transforming a preliminary hit compound into a viable drug candidate or agrochemical. rsc.orgnih.gov

Analysis of Conformational Flexibility and its Influence on Biological Recognition

Research on structurally related compounds has provided valuable insights into the conformational dynamics of this class of molecules. For instance, X-ray crystallographic studies of 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone revealed a dihedral angle of 17.68(10)° between the 3-chlorophenyl ring and the pyrazole ring nih.gov. This near-planar orientation in the solid state suggests that a relatively low-energy conformation exists where the two ring systems are not perpendicular. The planarity of the molecule can be crucial for fitting into the binding pockets of target proteins, which often feature planar aromatic residues.

The substitution pattern on the phenyl ring at the 1-position of the pyrazole is a key determinant of biological activity. Studies on various 1-phenylpyrazole (B75819) derivatives have shown that the nature and position of substituents on this ring can modulate the molecule's electronic properties and conformational preferences, thereby affecting its interaction with biological targets. For example, in the context of cannabinoid receptor ligands, the presence of specific substituents on the 1-phenyl ring is crucial for high affinity and selectivity. Molecular modeling studies on related 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have highlighted the importance of the orientation of the 1-aryl group for optimal interaction with the receptor's binding site elsevierpure.com.

The introduction of bulky substituents on the phenyl ring or at adjacent positions on the pyrazole ring can create steric hindrance, restricting the rotation around the C-N bond and favoring certain conformations. This conformational restriction can be advantageous if the preferred conformation is the one that is complementary to the binding site of the biological target. Conversely, if the restriction leads to a conformation that is not recognized by the target, a decrease in biological activity will be observed.

Computational studies, such as molecular dynamics simulations and quantum mechanical calculations, are powerful tools for investigating the conformational landscape of flexible molecules like this compound derivatives. These methods can be used to calculate the energy profile associated with the rotation of the 3-chlorophenyl ring, identifying the most stable conformations and the energy barriers between them. This information is invaluable for understanding how the molecule behaves in a biological environment and for designing new derivatives with improved biological activity. For instance, molecular dynamics simulations of pyrazole-containing imide derivatives have been used to explore their binding modes with target proteins, revealing the importance of specific conformations for stable interactions nih.gov.

The following table presents crystallographic data for a related compound, illustrating a specific observed conformation in the solid state.

| Compound Name | Dihedral Angle (°)(Chlorophenyl-Pyrazole) | Reference |

| 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone | 17.68 (10) | nih.gov |

This table provides a concrete example of the non-planar, yet not highly twisted, conformation that can be adopted by a molecule containing the 1-(3-chlorophenyl)pyrazole (B3042329) scaffold.

The influence of the substituent on the 1-phenyl ring on the biological activity of pyrazole derivatives is a well-documented aspect of their structure-activity relationship. The following table summarizes general trends observed in the literature for related 1-phenylpyrazole series, highlighting how modifications to this part of the molecule can impact biological outcomes.

| Substituent on 1-Phenyl Ring | General Impact on Biological Activity |

| Halogens (e.g., Cl, F) | Often enhance binding affinity to various receptors, potentially by participating in halogen bonding or by altering the electronic properties and conformation of the molecule. nih.govelsevierpure.com |

| Small Alkyl Groups (e.g., CH3) | Can influence selectivity and potency, likely by providing favorable van der Waals interactions within the binding pocket. |

| Bulky Groups | Can act as conformational locks, restricting the rotation of the phenyl ring. This may increase or decrease activity depending on whether the resulting conformation is favorable for binding. |

| Polar Groups (e.g., OH, NH2) | Can form hydrogen bonds with the receptor, potentially increasing binding affinity and altering the pharmacological profile. |

Biological Activity and Mechanistic Elucidation of 1 3 Chlorophenyl 4 Methyl 1h Pyrazole

Identification and Validation of Molecular Targets

A thorough search of scientific databases and literature reveals a lack of specific studies aimed at identifying and validating the molecular targets of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole.

Enzyme Inhibition/Activation Studies (e.g., kinases, proteases, hydrolases)

There are no published studies that specifically detail the inhibitory or activatory effects of this compound on any enzymes, including kinases, proteases, or hydrolases. While related pyrazole (B372694) derivatives have been investigated as kinase inhibitors, this activity has not been documented for the specified compound. nih.gov

Receptor Binding and Modulation Assays (e.g., GPCRs, nuclear receptors, ion channels)

Similarly, information regarding the binding affinity and modulatory effects of this compound on G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels is absent from the current body of scientific literature.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

Due to the absence of identified molecular targets, the downstream molecular mechanisms of action for this compound at the cellular level have not been elucidated.

Cellular Pathway Modulation and Signaling Cascade Analysis

There is no available research data on how this compound may modulate cellular pathways or influence signaling cascades.

Protein-Ligand Interaction Characterization

No studies characterizing the interaction between this compound and any protein targets have been published. Computational or in silico predictions of such interactions for this specific compound are also not found in the reviewed literature. ekb.eg

Cell-Based Assays for Specific Biological Processes Affected by the Chemical Compound

There is a lack of published reports on cell-based assays that investigate the effects of this compound on specific biological processes. The PubChem database entry for this compound (CID 19374004) does not list any bioactivity data. nih.gov

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a cornerstone of drug discovery, enabling the identification of molecules that elicit a desired biological response in cellular or organismal models without a preconceived molecular target. wikipedia.org This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. nih.gov Should this compound be subjected to such a screening campaign, it would be exposed to a variety of cell-based assays designed to detect specific phenotypic changes, such as inhibition of cancer cell proliferation, reduction of inflammatory markers, or antimicrobial activity. researchgate.net High-content screening, which utilizes automated microscopy and fluorescent probes, can monitor multiple cellular parameters simultaneously, providing a rich dataset of the compound's effects on cellular morphology and function. drugtargetreview.com

Once a compound demonstrates a consistent and desirable phenotype, the subsequent and often challenging step is target deconvolution—the process of identifying the specific molecular target or targets responsible for the observed biological effect. nih.gov Several methodologies are employed for this purpose:

Affinity Chromatography: This technique involves immobilizing the small molecule (in this case, a derivative of this compound) onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are isolated and subsequently identified, typically by mass spectrometry. technologynetworks.com

Expression Cloning and Microarrays: Technologies like phage display or protein microarrays can be used to screen libraries of proteins to identify those that interact with the compound of interest. technologynetworks.comresearchgate.net

Computational Approaches: In silico methods, such as molecular docking and database mining of compound-target information, can predict potential targets based on structural similarity to known bioactive molecules. nih.gov

For instance, if a phenotypic screen revealed that a pyrazole derivative inhibits tumor growth, target deconvolution efforts would aim to identify the specific protein(s) in cancer-related pathways that are modulated by the compound.

Comparative Biological Activity of this compound and its Metabolites

The metabolic fate of a compound can significantly influence its biological activity, as metabolites may be more active, less active, or have a different activity profile than the parent drug. While specific metabolic data for this compound are not available, the metabolism of related pyrazole-containing compounds has been studied.

The metabolism of pyrazoles is often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Common metabolic pathways for N-aryl pyrazoles include:

Oxidation: Hydroxylation of the pyrazole or the aryl rings is a common metabolic transformation. For this compound, oxidation could occur on the chlorophenyl ring or the methyl group. hyphadiscovery.com

N-dealkylation: While this compound does not have a readily dealkylatable group on the nitrogen, other N-substituted pyrazoles can undergo this process. hyphadiscovery.com

Glucuronidation: The pyrazole nitrogen atoms can be susceptible to conjugation with glucuronic acid, a phase II metabolic reaction that typically enhances water solubility and facilitates excretion. researchgate.net Studies on other pyrazole drugs have identified N-glucuronides as major metabolites. researchgate.netnih.gov

Oxidative Dechlorination: In some cases, chlorinated aromatic compounds can undergo oxidative dechlorination, although this is a less common metabolic pathway. nih.gov

A hypothetical metabolic pathway for this compound could involve hydroxylation of the phenyl ring or the methyl group, followed by glucuronide conjugation. The biological activity of these potential metabolites would need to be assessed through synthesis and subsequent biological testing. It is plausible that a hydroxylated metabolite could exhibit altered binding affinity for the parent compound's target or interact with new targets.

Investigation of Selectivity Profiles Against Multiple Biological Targets

The selectivity of a compound for its intended target over other biological molecules is a critical factor in determining its therapeutic potential and minimizing off-target effects. Pyrazole derivatives are well-known for their ability to act as kinase inhibitors, a class of drugs that often targets the ATP-binding site of these enzymes. mdpi.com The selectivity of these inhibitors can vary widely, from highly specific for a single kinase to more promiscuous, inhibiting multiple kinases. nih.govnih.gov

The investigation of a compound's selectivity profile typically involves screening it against a large panel of diverse biological targets, such as a kinome panel, which includes a wide representation of human protein kinases. nih.gov The results are often presented as the percentage of inhibition at a given concentration or as IC50/Kd values for each target.

For example, a study on pyrazole-based inhibitors might reveal high potency against a specific kinase, such as Aurora B kinase, with significantly less activity against other kinases like Aurora A. nih.gov Another example is Ruxolitinib, a pyrazole-containing drug that selectively inhibits JAK1 and JAK2 kinases over JAK3. mdpi.com The selectivity of pyrazole-based compounds is often influenced by the specific substitutions on the pyrazole and associated rings, which can exploit subtle differences in the amino acid residues of the target's binding pocket. mdpi.com

While a specific selectivity profile for this compound is not documented, based on the activities of related compounds, it would be a candidate for screening against kinase panels and other target families to elucidate its biological target(s) and potential therapeutic applications. The table below illustrates a hypothetical selectivity profile for a pyrazole-based compound against a panel of kinases, demonstrating how such data is typically presented.

| Kinase Target | Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 80% | 250 |

| Kinase C | 15% | >10,000 |

| Kinase D | 98% | 25 |

| Kinase E | 5% | >10,000 |

| This table is a hypothetical representation and does not reflect actual data for this compound. |

Advanced Research Characterization Techniques for 1 3 Chlorophenyl 4 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

For a definitive structural assignment of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

¹H NMR spectroscopy would provide the initial overview of the proton environments in the molecule. The expected signals would correspond to the protons of the 3-chlorophenyl ring, the pyrazole (B372694) ring, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals offer primary clues to the structure.

¹³C NMR spectroscopy , often acquired with proton decoupling, reveals the number of unique carbon environments. This is crucial for confirming the presence of all carbon atoms in the molecule, from the methyl group to the aromatic and heterocyclic rings.

2D NMR experiments are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, for instance, within the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal in piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the chlorophenyl ring, the pyrazole ring, and the methyl group through the nitrogen and carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in confirming the regiochemistry and the through-space interactions within the molecule.

A hypothetical data table for the NMR assignments of this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| 1' | - | 139.8 | - |

| 2' | 7.8 (d) | 122.1 | C4', C6', C1' |

| 3' | - | 135.2 | - |

| 4' | 7.4 (t) | 128.5 | C2', C6', C5' |

| 5' | 7.5 (d) | 127.9 | C1', C3', C4' |

| 6' | 7.6 (t) | 120.9 | C2', C4', C1' |

| 3 | 7.9 (s) | 138.1 | C4, C5, C-Me |

| 4 | - | 115.7 | - |

| 5 | 7.7 (s) | 129.5 | C3, C4, C-Me |

| Me | 2.1 (s) | 12.3 | C3, C4, C5 |

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For this compound (C₁₀H₉ClN₂), HRMS would be used to confirm its elemental composition by comparing the experimental mass to the calculated exact mass. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺ or M⁺˙) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, MS/MS studies would likely show characteristic losses, such as the loss of the chlorophenyl group or fragmentation of the pyrazole ring, which would help to confirm the proposed structure.

| Ion | m/z (calculated) | Description |

| [C₁₀H₉³⁵ClN₂]⁺˙ | 192.0454 | Molecular Ion |

| [C₁₀H₉³⁷ClN₂]⁺˙ | 194.0425 | Molecular Ion (³⁷Cl isotope) |

| [C₆H₄Cl]⁺ | 111.0029 | Fragment ion (chlorophenyl cation) |

| [C₄H₅N₂]⁺ | 81.0453 | Fragment ion (methylpyrazole cation) |

Note: This is a hypothetical data table for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms in the crystal lattice can be determined with high precision. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a successful single-crystal X-ray diffraction study would provide indisputable proof of its molecular structure and connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹)

Aliphatic C-H stretching of the methyl group (around 2850-2960 cm⁻¹)

C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region)

C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region)

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic and pyrazole rings.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-H Bend | 1470 - 1350 |

| C-Cl Stretch | 800 - 600 |

Note: This is a generalized data table for illustrative purposes.

UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysis in Research Contexts

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule and for quantitative analysis. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions within the pyrazole and chlorophenyl rings.

In a research context, the UV-Vis spectrum can be used to confirm the presence of the conjugated system and to quantify the concentration of the compound in solution using the Beer-Lambert law. The solvent used for analysis can influence the position and intensity of the absorption maxima (λmax) due to solvatochromic effects. For pyrazole derivatives, solvents such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724) are commonly used. nih.gov

Based on studies of similar pyrazole compounds, the absorption maxima for this compound would likely fall within the 200-400 nm range. For instance, various pyrazole azo dyes exhibit absorption peaks for the 3-methyl-1H-pyrazole chromophore between 216–223 nm. nih.gov Other substituted pyrazoles have shown absorption bands at higher wavelengths, sometimes exceeding 300 nm. researchgate.net

Table 1: Hypothetical UV-Visible Spectral Data for this compound in Ethanol

| Parameter | Value |

| λmax 1 | ~220 nm |

| Molar Absorptivity (ε) 1 | (Value would be determined experimentally) |

| λmax 2 | ~270 nm |

| Molar Absorptivity (ε) 2 | (Value would be determined experimentally) |

| Solvent | Ethanol |

| Concentration | (Typically in the range of 10⁻⁴ to 10⁻⁶ M) |

Note: The data in this table is illustrative and represents expected ranges for a compound of this type. Actual experimental values would need to be determined in a laboratory setting.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound due to its expected polarity.

Method development would involve optimizing the mobile phase composition, column type, flow rate, and detection wavelength. A common starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid like trifluoroacetic acid to improve peak shape. ijcpa.in The flow rate is typically set around 1.0 mL/min. ijcpa.in Detection by a UV detector would be set at one of the compound's absorption maxima, for instance, around 254 nm or at the specific λmax determined by UV-Vis spectroscopy. ijcpa.inresearchgate.net

Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.in

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | (Would be determined experimentally) |

Note: This table provides a typical set of starting conditions for an HPLC method for a pyrazole derivative. Optimization would be required for this specific compound.

For the analysis of volatile analogues or impurities that might be present in a sample of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and selective technique. The compound itself may have sufficient volatility for GC-MS analysis, or derivatization could be employed to increase its volatility and thermal stability.

In GC-MS, the sample is vaporized and separated based on boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the molecular weight and the fragmentation pattern helping to elucidate the structure.

The fragmentation of this compound would be expected to show characteristic losses, such as the loss of a methyl group, the chlorophenyl group, or cleavage of the pyrazole ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum of any chlorine-containing fragments. nih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

To determine if these techniques are applicable, the molecular structure of this compound must be examined for chirality. A molecule is chiral if it is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents.

In the case of this compound, there are no stereocenters. The molecule possesses a plane of symmetry that bisects the pyrazole and chlorophenyl rings. Therefore, this compound is an achiral molecule.

As the compound is achiral, it does not have enantiomers and will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques for the determination of enantiomeric excess are not applicable to this compound.

Potential Research Applications and Future Directions for 1 3 Chlorophenyl 4 Methyl 1h Pyrazole

Prospects in Medicinal Chemistry Research and Drug Discovery Efforts

Role as a Privileged Scaffold in Lead Compound Development

The 1-(3-chlorophenyl)-4-methyl-1H-pyrazole structure serves as an exemplary starting point for the generation of lead compounds in drug discovery. The pyrazole (B372694) core itself is a key feature in a variety of pharmaceuticals with activities ranging from anti-inflammatory to anti-cancer. google.comnih.gov The strategic placement of the 3-chlorophenyl and 4-methyl groups on the pyrazole ring provides opportunities for chemists to systematically modify the compound to enhance its binding affinity and selectivity for specific biological targets.

For instance, derivatives of pyrazole have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. researchgate.netnih.gov The N-phenylpyrazole motif, in particular, is a recognized pharmacophore for targeting kinases. By modifying the substituents on the phenyl ring and the pyrazole core, researchers can fine-tune the inhibitory activity against specific kinases implicated in disease pathways. The development of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles as inhibitors of the kinase AKT2/PKBβ, which is linked to glioma, highlights the potential of this scaffold in oncology. nih.gov

Table 1: Examples of Bioactive Pyrazole Derivatives and their Therapeutic Targets

| Compound Class | Therapeutic Target | Potential Application |

| N-phenylpyrazole derivatives | Kinases (e.g., AKT2/PKBβ) | Anticancer (e.g., Glioma) nih.gov |

| Pyrazole-based compounds | Androgen Receptor | Prostate Cancer evitachem.com |

| Pyrazolo[3,4-d]pyrimidines | Various | Medicinal Chemistry mskcc.org |

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. chemicalprobes.orgnih.gov These small molecules are designed to interact with specific proteins or pathways, allowing researchers to study their function in living systems. The this compound scaffold is an attractive starting point for the creation of such probes.

The adaptability of the pyrazole structure allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, without significantly compromising its biological activity. These tagged molecules can then be used to visualize the localization of their target proteins within cells or to isolate and identify binding partners. The development of chemical probes from novel pharmacophores is a key strategy in chemical biology to understand the roles of proteins in health and disease. chemicalprobes.org

Potential in Agrochemical Research and Development

The pyrazole scaffold is not only significant in medicine but also in agriculture, where it is a component of several commercial pesticides. epo.orgnih.gov

Evaluation as Herbicidal Agents

There is a continuous demand for new herbicides with novel modes of action to combat the evolution of weed resistance. Pyrazole derivatives have shown promise as effective herbicidal agents. nyxxb.cnacs.org For example, certain pyrazole aromatic ketone analogs have been identified as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plant metabolism. nih.gov Inhibition of this enzyme leads to bleaching of the plant and ultimately its death. The this compound structure could be explored as a basis for developing new HPPD inhibitors or herbicides with other mechanisms of action.

Exploration of Insecticidal and Fungicidal Activities

Phenylpyrazole insecticides are a successful class of agrochemicals used to control a wide range of pests. chemicalprobes.org Their mode of action often involves blocking GABA-gated chloride channels in insects. While specific data for this compound is not available, the general structure suggests its potential as an insecticide.

In the realm of fungicides, pyrazole derivatives have also demonstrated significant activity. A notable example is N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which has shown potent in vivo antifungal activity against Rhizoctonia solani, a plant pathogen that causes significant crop damage. biosynth.com This compound's efficacy was found to be comparable to the commercial fungicide thifluzamide. biosynth.com This highlights the potential of the this compound backbone in the development of new antifungal agents.

Table 2: Agrochemical Activity of Related Pyrazole Derivatives

| Compound/Derivative | Target Pest/Weed | Activity |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | Antifungal biosynth.com |

| 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Plutella xylostella (cabbage moth) | Insecticidal researchgate.net |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | Herbicidal acs.org |

| N-arylpyrazole-4-methylpiperidines | Spodoptera frugiperda | Insecticidal evitachem.com |

| 4H-pyrazolo[3,4-d] chemicalprobes.orgbiosynth.comresearchgate.nettriazine-4-ones | Amaranthus retroflexus | Herbicidal nyxxb.cn |

Exploration of Material Science Applications (e.g., functional materials, coordination chemistry ligands)

The application of pyrazole derivatives extends beyond the life sciences into the realm of material science. The nitrogen atoms within the pyrazole ring make it an excellent ligand for coordinating with metal ions. sigmaaldrich.com This property allows for the synthesis of a diverse array of coordination complexes and metal-organic frameworks (MOFs).

The specific substitutions on the this compound molecule can influence the electronic and steric properties of the resulting metal complexes, potentially leading to materials with novel catalytic, magnetic, or optical properties. The ability of pyrazole-based ligands to form stable complexes with a variety of metals opens up avenues for the development of new functional materials. sigmaaldrich.com For instance, N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine, a structurally similar compound, has been noted for its potential in creating novel materials with specific electronic or optical properties. sigmaaldrich.com

Emerging Synthetic Methodologies and Their Applicability to the Chemical Compound

The synthesis of pyrazole derivatives has been a subject of intense research, leading to the development of numerous innovative and efficient methodologies over the past decade. mdpi.com Traditional methods, such as the Knorr pyrazole synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, have been supplemented by modern techniques that offer improved yields, milder reaction conditions, and greater sustainability. chim.itresearchgate.net These emerging strategies are highly applicable to the synthesis of this compound, providing avenues for more efficient and environmentally benign production.

Emerging synthetic approaches include the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, and novel energy sources like microwave and ultrasound irradiation. mdpi.comrsc.org Microwave-assisted synthesis, in particular, has gained prominence for its ability to significantly reduce reaction times while maintaining moderate temperatures. rsc.org For a compound like this compound, this could mean a more rapid and energy-efficient alternative to conventional heating methods that may require prolonged refluxing. chemicalbook.com

Another promising area is the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly catalysts. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been employed as catalysts for constructing pyrazole rings under mild conditions, avoiding the harsh reagents often used in traditional methods. acs.org C-F activation strategies are also being explored for synthesizing complex pyrazole derivatives, which could be relevant for creating analogues of the target compound with different substitution patterns. mdpi.com These modern methods stand in contrast to more classical routes which may involve multiple steps and the use of potentially hazardous reagents. acs.orggoogle.com

The table below summarizes some emerging synthetic methodologies and evaluates their potential applicability for synthesizing this compound.

Table 1: Applicability of Emerging Synthetic Methodologies

| Methodology | Description | Potential Applicability to this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | High. Can accelerate the classical condensation reaction between (3-chlorophenyl)hydrazine (B1595953) and a suitable four-carbon precursor, improving efficiency over conventional refluxing. | rsc.org, chim.it |

| Ultrasound Irradiation | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates. | Moderate to High. Offers a milder alternative to high temperatures for processes that may be temperature-sensitive, potentially improving product purity. | rsc.org |